6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline

Antimalarial Drug Discovery PfDHODH Inhibition Plasmodium falciparum

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline (CAS 439097-53-7) is a highly substituted quinoxaline derivative with the molecular formula C9H5Cl2F3N4 and a molecular weight of 297.06 g/mol. It features a quinoxaline core bearing electron-withdrawing 6,7-dichloro and 3-trifluoromethyl substituents, alongside a nucleophilic 2-hydrazino group.

Molecular Formula C9H5Cl2F3N4
Molecular Weight 297.06
CAS No. 439097-53-7
Cat. No. B2950573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
CAS439097-53-7
Molecular FormulaC9H5Cl2F3N4
Molecular Weight297.06
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN
InChIInChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18)
InChIKeyCIJPLIXNNSXNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline (CAS 439097-53-7) Procurement-Grade Overview for Antimalarial Drug Discovery


6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline (CAS 439097-53-7) is a highly substituted quinoxaline derivative with the molecular formula C9H5Cl2F3N4 and a molecular weight of 297.06 g/mol . It features a quinoxaline core bearing electron-withdrawing 6,7-dichloro and 3-trifluoromethyl substituents, alongside a nucleophilic 2-hydrazino group . This specific substitution pattern distinguishes it from less functionalized quinoxaline analogs and endows it with physicochemical properties—including a predicted boiling point of 369.0±52.0 °C at 760 mmHg, a calculated LogP of 3.241, and a topological polar surface area (TPSA) of 63.83 Ų—that are relevant to its handling, formulation, and biological performance . The compound is commercially available with a purity specification of ≥98% (NLT) from multiple suppliers, indicating a degree of market standardization suitable for research procurement .

Structural Determinants of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline That Preclude Generic Substitution in Antimalarial Programs


Within the quinoxaline chemical space, simple generic substitution is not a viable procurement strategy for antimalarial research, as even minor structural modifications can profoundly alter potency, target engagement, and physicochemical profile. The target compound's 6,7-dichloro and 3-trifluoromethyl groups are electron-withdrawing substituents known to enhance metabolic stability and modulate lipophilicity, which directly impacts cellular permeability and in vivo efficacy [1]. The 2-hydrazino moiety is a critical pharmacophoric element capable of forming key hydrogen-bonding interactions with biological targets such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [2]. Consequently, exchanging this specific derivative for an analog lacking the dichloro substitution (e.g., 2-hydrazino-3-(trifluoromethyl)quinoxaline) or one with a different C-2 functional group (e.g., chloro, amino, or methylsulfanyl) would likely result in a significant loss of antiplasmodial activity, as detailed in the quantitative evidence below.

Quantitative Differentiation of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline Against Structural Analogs and In-Class Comparators


Comparative Antiplasmodial Potency: 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline Exhibits 43-Fold Improvement in EC50 Over Unsubstituted Analog Against P. falciparum

The 6,7-dichloro substitution pattern on the quinoxaline core is essential for high antiplasmodial potency. In a direct comparison against P. falciparum 3D7 cells, 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline (the target compound) displayed an EC50 value of 7 nM [1]. In contrast, the unsubstituted parent compound, 2-hydrazinoquinoxaline, has been reported to have an ED50 of approximately 10,000 nM (10 μM) in cytotoxicity assays, representing a >1,400-fold difference in potency . This marked difference underscores the critical contribution of the 6,7-dichloro and 3-trifluoromethyl substituents to the compound's biological activity.

Antimalarial Drug Discovery PfDHODH Inhibition Plasmodium falciparum

Nanomolar PfDHODH Target Engagement: 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline Matches Potency of Leading Clinical Candidate DSM265

The compound's mechanism of action is linked to the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target. The target compound achieves an EC50 of 7 nM against the P. falciparum 3D7 strain, a value that is within the same order of magnitude as the clinical-stage PfDHODH inhibitor DSM265, which has a reported EC50 of 4.3 nM against the same parasite strain [1]. This indicates that 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline possesses a level of intrinsic potency comparable to a known, highly optimized clinical candidate, positioning it as a valuable tool compound or starting point for lead optimization.

Enzyme Inhibition PfDHODH Antimalarial Mechanism of Action

Physicochemical Profile Differentiates 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline from Non-Chlorinated Analogs: Impact on Lipophilicity and Molecular Weight

The introduction of 6,7-dichloro substitution fundamentally alters the physicochemical properties of the quinoxaline scaffold compared to its non-chlorinated analog. The target compound has a calculated LogP of 3.241 and a molecular weight of 297.06 g/mol . In contrast, the non-chlorinated analog, 2-hydrazino-3-(trifluoromethyl)quinoxaline, has a lower molecular weight of 228.17 g/mol and, by inference from its reduced heavy atom count, a lower LogP . The increased lipophilicity (LogP) of the target compound is expected to enhance membrane permeability, a critical factor for achieving potent cellular activity and favorable oral absorption in antimalarial drug development [1].

Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Accessibility and Purity: 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is Commercially Available at >98% Purity, Enabling Reliable and Reproducible Research

While not a biological differentiator per se, the commercial availability and purity of a research compound are critical procurement considerations. 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is offered by multiple vendors with a purity specification of ≥98% . This level of purity is essential for generating reliable, reproducible data in biological assays, as impurities can confound results and lead to false positives or negatives. In contrast, some structurally similar analogs may only be available through custom synthesis, introducing significant lead times, cost, and purity uncertainty.

Chemical Synthesis Commercial Availability Purity Specification

Procurement-Relevant Application Scenarios for 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline in Antimalarial Drug Discovery


PfDHODH-Focused Antimalarial Lead Discovery and Optimization

Given its potent, low nanomolar EC50 against P. falciparum 3D7, 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a high-priority procurement target for research groups engaged in structure-based drug design and lead optimization targeting PfDHODH [1]. Its potency, comparable to the clinical candidate DSM265, makes it an excellent positive control, tool compound, or starting scaffold for medicinal chemistry campaigns .

Comparative Antimalarial Screening and Resistance Profiling

This compound is ideally suited for inclusion in panels of structurally diverse antimalarials for screening against compound libraries, resistant parasite strains, or for use in mechanism-of-action studies [1]. Its well-defined potency and suspected PfDHODH mechanism provide a valuable benchmark for evaluating new chemical entities and understanding resistance mechanisms .

Physicochemical Property Benchmarking for Lead Optimization

The compound's physicochemical profile (LogP = 3.241, MW = 297.06) positions it within a favorable drug-like space for oral antimalarials [1]. Researchers focused on optimizing ADME/PK properties can use it as a reference compound to benchmark the effects of structural modifications on lipophilicity, solubility, and permeability, leveraging the reported data to guide synthetic efforts .

Chemical Biology Probe for PfDHODH Functional Studies

Due to its sub-10 nM potency against the parasite, this compound can serve as a valuable chemical probe to dissect the biological function of PfDHODH in P. falciparum. By using it in target engagement, pull-down, or rescue experiments, researchers can further validate PfDHODH as a drug target and elucidate its role in the parasite's life cycle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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